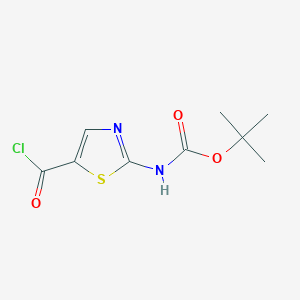
tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate
Übersicht
Beschreibung
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The IUPAC name of the compound is tert-butyl ((5-chlorothiazol-2-yl)methyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl chloroformate and thiazole. In one experiment, a solution of ethyl-2-tert-butoxycarbonyloxyamino-4-methyl-thiazole-5-carboxylate was stirred in a mixture of tetrahydrofuran-methanol and treated with a 6N aqueous NaOH solution . After stirring at room temperature for 24 hours, most of the THF and methanol were removed by distillation under reduced pressure .Molecular Structure Analysis
The molecular formula of the compound is C9H11ClN2O3S . The InChI code is 1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with sodium hydroxide in a mixture of tetrahydrofuran and methanol . It can also react with 2-chloro-6-methylaniline in dichloromethane .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.72 . It is recommended to be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field: Medicinal Chemistry
Summary:
Tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate is a synthetic compound that has shown promise in medicinal chemistry. Researchers have explored its potential as a building block for drug development.
Methods of Application:
- The compound can be synthesized through several steps. For instance, one approach involves using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material .
- Amination, reduction, esterification, trityl protection, and condensation steps are employed to obtain tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate .
Synthesis
Results and Outcomes:
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGNAPYSOOUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)
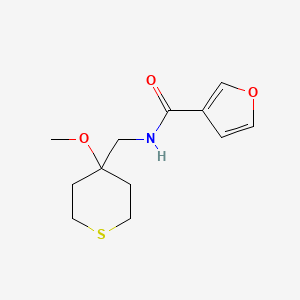
![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)
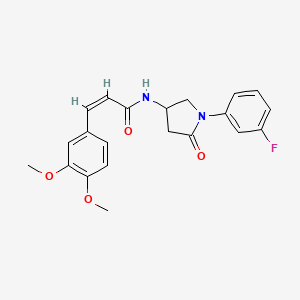
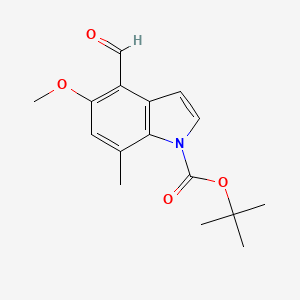
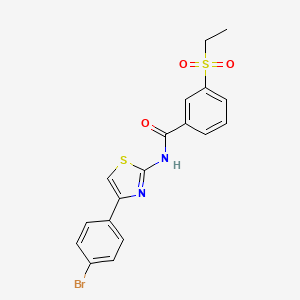
amino]thiophene-2-carboxylate](/img/structure/B2783741.png)
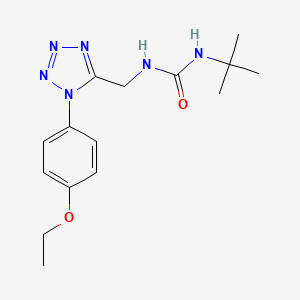
![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)
![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)
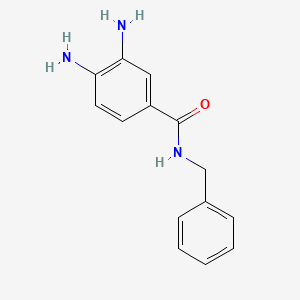
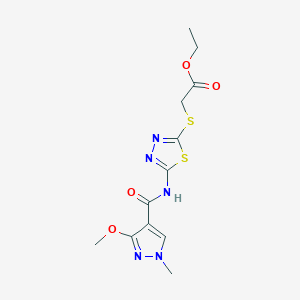
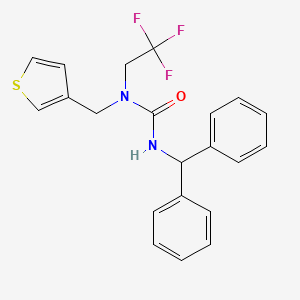
![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)